molecular formula C21H17N3O4 B2719163 2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797224-93-1

2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2719163
CAS No.: 1797224-93-1
M. Wt: 375.384
InChI Key: BMLDWJFIOYRKRR-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a coumarin moiety, a piperidine ring, and a nicotinonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2-oxo-2H-chromene-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(2-oxo-2H-chromene-3-carbonyl)piperidine. This intermediate is subsequently reacted with 2-chloronicotinonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The coumarin moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the nicotinonitrile group may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a coumarin moiety, a piperidine ring, and a nicotinonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c22-13-15-5-3-9-23-19(15)27-16-7-10-24(11-8-16)20(25)17-12-14-4-1-2-6-18(14)28-21(17)26/h1-6,9,12,16H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLDWJFIOYRKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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